molecular formula C20H14FN7O2S B2673002 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203022-76-7

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2673002
CAS No.: 1203022-76-7
M. Wt: 435.44
InChI Key: ABOKKFCFIYBPTB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 2. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with biological targets, particularly enzymes or receptors implicated in diseases like cancer or microbial infections .

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN7O2S/c21-14-4-1-12(2-5-14)19-24-23-17-7-8-18(25-28(17)19)30-10-9-22-20(29)13-3-6-15-16(11-13)27-31-26-15/h1-8,11H,9-10H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOKKFCFIYBPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=NSN=C5C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound features a distinctive structure characterized by a triazole ring fused with a pyridazine ring and is noted for its potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The compound has the following molecular formula: C14H14FN5O3SC_{14}H_{14}F_{N_5}O_3S with a molecular weight of 351.36 g/mol. The structure includes multiple functional groups that may interact with biological targets, contributing to its pharmacological properties.

Property Details
Molecular FormulaC14H14FN5O3SC_{14}H_{14}F_{N_5}O_3S
Molecular Weight351.36 g/mol
PurityTypically 95%
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds within the triazolopyridazine class exhibit a range of biological activities including:

  • Anticancer Properties : Compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer models. For instance, studies have highlighted that triazole derivatives can inhibit specific kinases involved in cancer progression .
  • Antimicrobial Effects : The triazole moiety has been associated with antibacterial and antifungal activities. Research has demonstrated that derivatives can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases which are crucial for cancer cell proliferation .
  • Modulation of Enzyme Activity : The interaction with various enzymes involved in metabolic pathways may also contribute to its pharmacological profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Anticancer Activity : A study reported that a related triazole derivative exhibited significant inhibition of tumor growth in xenograft models through selective targeting of the c-MET pathway .
  • Antimicrobial Studies : Another investigation highlighted the effectiveness of triazolo-thiadiazoles against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than traditional antibiotics .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the triazole ring can enhance biological activity and selectivity towards specific targets .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with a triazole moiety exhibit significant antibacterial properties. Studies have reported minimum inhibitory concentrations (MICs) for similar derivatives against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strains
Compound A0.125 - 8Staphylococcus aureus, E. coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis.

Antifungal Activity

The compound also demonstrates notable antifungal activity. Similar triazole derivatives have been tested for their efficacy against various fungal strains:

CompoundMIC (µg/mL)Fungal Strains
Compound C0.5Candida albicans
Compound D4Aspergillus flavus

The mechanism of action often involves disrupting fungal cell membrane integrity.

Anticancer Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown potential as an anticancer agent. It targets specific kinases involved in cancer cell proliferation:

  • Target Kinases : VEGFR2 and C-Met pathways
  • Mechanism : Inhibition of signaling pathways that promote tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Enhances antibacterial and antifungal activities.
  • Substituents : The fluorophenyl and methoxyphenyl groups contribute to lipophilicity and overall biological efficacy.

Study on Antimicrobial Efficacy

A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency.

Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations. This highlights the compound's potential in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is shared with compounds such as 3-((pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (). Key differences include:

  • Substituent variation : The target compound’s 4-fluorophenyl and benzo-thiadiazole groups contrast with pyridinyl and thiomethyl substituents in analogs. These differences likely influence solubility, binding affinity, and metabolic stability.
  • Bioactivity implications : Pyridinyl substituents in analogs may enhance metal-binding capacity, whereas the fluorophenyl group in the target compound could improve lipophilicity and membrane penetration .

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound Core Structure R₁ (Position 3) R₂ (Position 6)
Target Compound Triazolo[4,3-b]pyridazine 4-fluorophenyl Benzo-thiadiazole carboxamide
3-((Pyridin-2-ylmethyl)thio)-6... Triazolo[4,3-b]pyridazine Pyridin-2-ylmethylthio Pyridin-4-yl
Benzamide-Based Analogues

The benzo-thiadiazole carboxamide moiety aligns the target compound with agrochemicals like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (). Key distinctions include:

  • Heterocyclic vs.
  • Functional groups : Fluorine atoms in both compounds enhance electronegativity, but the benzo-thiadiazole group may confer unique electronic properties, affecting target binding or photostability .

Table 2: Functional Group Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Triazolo-pyridazine Fluorophenyl, benzo-thiadiazole Drug discovery
Diflubenzuron Benzamide-urea Chlorophenyl, difluorobenzamide Insecticide

Methodologies for Comparative Analysis

NMR Spectroscopy

As demonstrated in , NMR chemical shift profiling (e.g., δ 29–36 and 39–44 regions) can pinpoint structural variations. For the target compound, shifts in these regions would highlight electronic perturbations caused by the benzo-thiadiazole group compared to simpler analogs .

Mass Spectrometry (MS) and Molecular Networking

Molecular networking () clusters compounds based on MS/MS fragmentation patterns. The target compound’s unique benzo-thiadiazole moiety would yield distinct fragmentation ions (e.g., m/z 181 for thiadiazole cleavage), differentiating it from triazolo-pyridazine analogs with pyridinyl or thiomethyl groups .

Lumping Strategy

’s lumping approach groups compounds with shared physicochemical behaviors. While the target compound’s triazolo-pyridazine core might align it with other heterocycles, its carboxamide and fluorine substituents could necessitate separate classification in pharmacokinetic studies .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in heterocyclization reactions?

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzo[c][1,2,5]thiadiazole moiety, both fluorinated at specific positions. The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during cyclization. The ethoxyethyl linker provides flexibility for regioselective coupling. Experimental protocols from similar triazolo-pyridazine systems (e.g., using trifluoroethyl acetate in dioxane for fluoroacylation) suggest that fluorinated substituents improve thermal stability during reactions .

Q. What standard synthetic routes are used to prepare fused triazolo-pyridazine derivatives?

A common approach involves:

  • Step 1 : Condensation of hydrazides with carbonyl derivatives (e.g., diethyl oxalate in THF) to form triazine precursors .
  • Step 2 : Cyclization using sulfonyl hydrazides or thioamides under acidic conditions (e.g., concentrated H₂SO₄) .
  • Step 3 : Fluoroacylation with trifluoroethyl acetate to introduce fluorinated groups . Yields typically range from 70–97%, with purity confirmed via TLC (chloroform:acetone, 3:1) and IR spectroscopy (C=O stretches at 1649–1670 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for intermediates be resolved during synthesis?

Discrepancies often arise from solvent polarity or tautomeric equilibria. For example:

  • 1H NMR : Aromatic protons in the benzo[c][1,2,5]thiadiazole moiety may show downfield shifts (δ 7.5–8.0 ppm) due to electron-deficient rings, while triazolo-pyridazine protons resonate at δ 6.8–7.2 ppm .
  • IR : Thioamide intermediates (C=S stretches at 1130–1256 cm⁻¹) must be distinguished from amides (C=O at 1649–1670 cm⁻¹) . Cross-validation with X-ray crystallography (e.g., co-crystal studies of acetamide intermediates) is critical for structural confirmation .

Q. What strategies optimize regioselectivity in the formation of the triazolo-pyridazine core?

  • Catalyst choice : Use of NaH in toluene enhances nucleophilic substitution at the pyridazine C6 position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • Temperature control : Heating at 60–80°C minimizes decomposition of fluorinated intermediates . Computational modeling (e.g., DFT studies on transition states) can predict regioselectivity trends .

Q. How do fluorinated substituents impact the compound’s bioactivity and binding to biological targets?

Fluorine atoms enhance metabolic stability and hydrophobic interactions. Docking studies with enzymes like 14-α-demethylase lanosterol (PDB:3LD6) show that the 4-fluorophenyl group occupies hydrophobic pockets, while the triazolo-pyridazine core forms hydrogen bonds with catalytic residues . Bioactivity assays for similar compounds reveal IC₅₀ values in the nanomolar range for antifungal targets .

Methodological Recommendations

  • Structural Analysis : Prioritize X-ray crystallography for ambiguous intermediates .
  • Reaction Monitoring : Use TLC (Silufol UV-254) with chloroform:acetone (3:1) for real-time tracking .
  • Bioactivity Profiling : Combine docking studies (AutoDock Vina) with in vitro assays to validate target engagement .

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